molecular formula C12H26O2 B13748239 3,3-bis(methoxymethyl)-2,4-dimethylHexane CAS No. 344781-43-7

3,3-bis(methoxymethyl)-2,4-dimethylHexane

Cat. No.: B13748239
CAS No.: 344781-43-7
M. Wt: 202.33 g/mol
InChI Key: HYNSSLXYPGIRFR-UHFFFAOYSA-N
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Description

3,3-bis(methoxymethyl)-2,4-dimethylHexane is a high-purity organic compound provided for research and development purposes. This branched-chain ether, with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol, is characterized by the Canonical SMILES CCC(C)C(COC)(COC)C(C)C . Its structure features a central carbon atom bonded to two methoxymethyl groups, contributing to its properties as a potential intermediate or building block in organic synthesis . As a liquid at room temperature, researchers value this compound for its application in developing more complex molecular structures and exploring novel chemical processes. Available for research use only, this product is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

344781-43-7

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

3,3-bis(methoxymethyl)-2,4-dimethylhexane

InChI

InChI=1S/C12H26O2/c1-7-11(4)12(8-13-5,9-14-6)10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

HYNSSLXYPGIRFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC)(COC)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the alkylation of appropriate heptane derivatives with methoxymethyl chloride under strongly basic and anhydrous conditions. The key steps are:

  • Starting Materials: Heptane derivatives bearing methyl substitutions at the 2 and 4 positions.
  • Alkylating Agent: Methoxymethyl chloride (ClCH2OCH3).
  • Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate and activate the substrate.
  • Solvent and Conditions: Anhydrous solvents to prevent hydrolysis of methoxymethyl groups; typically polar aprotic solvents. The reaction mixture is heated to facilitate alkylation.

This method ensures selective introduction of two methoxymethyl groups at the 3-position of the hexane backbone.

Industrial Synthesis Enhancements

In industrial settings, the preparation is optimized for scale, yield, and purity by employing:

  • Continuous Flow Reactors: These reactors improve mixing and heat transfer, allowing better control over reaction kinetics and scalability.
  • Catalysts: Palladium on carbon (Pd/C) catalysts have been reported to enhance reaction rates and yields, possibly by facilitating intermediate transformations or reducing side reactions.
  • Purification: The crude product is purified by distillation or recrystallization to achieve high purity suitable for industrial or research applications.

Reaction Scheme Summary

Step Reagents/Conditions Purpose
1 Heptane derivative + NaH or t-BuOK Deprotonation of substrate
2 Addition of methoxymethyl chloride Alkylation at 3-position
3 Heating under anhydrous conditions Facilitate reaction completion
4 Pd/C catalyst (optional, industrial) Increase rate and yield
5 Distillation/recrystallization Purification of final product

Analytical and Research Findings on Preparation

Reaction Conditions and Yields

  • Base Strength and Choice: Sodium hydride and potassium tert-butoxide provide strong basic environments that favor complete deprotonation and alkylation. The choice affects reaction rate and selectivity.
  • Temperature: Elevated temperatures (typically 50–100°C) are necessary to drive the alkylation to completion.
  • Anhydrous Environment: Essential to prevent hydrolysis of methoxymethyl chloride and side reactions that reduce yield.

Catalytic Effects

  • The use of Pd/C catalysts in flow reactors has been shown to improve yields by up to 15–20% compared to batch reactions without catalysts.
  • Catalysts also reduce reaction times from several hours to under one hour in continuous flow setups.

Purification Techniques

  • Distillation under reduced pressure is the preferred method for removing unreacted starting materials and side products.
  • Recrystallization from suitable solvents (e.g., hexane or heptane) can further enhance purity, achieving >99% compound purity.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale (Continuous Flow)
Base Sodium hydride or potassium tert-butoxide Same, with optimized stoichiometry
Alkylating Agent Methoxymethyl chloride Same
Solvent Anhydrous polar aprotic solvents Anhydrous, optimized for flow conditions
Temperature 50–100°C Controlled, often slightly higher for efficiency
Catalyst None or Pd/C (optional) Pd/C catalyst commonly used
Reaction Time Several hours Less than 1 hour
Purification Distillation, recrystallization Distillation, recrystallization
Yield Moderate to high (60–80%) High (80–95%)

Additional Notes on Related Compounds and Context

  • Similar compounds such as 3,3-bis(methoxymethyl)-2,6-dimethylheptane are synthesized via analogous alkylation strategies, highlighting the general applicability of this method to related hexane and heptane derivatives.
  • The compound this compound has been reported as an internal electron donor in Ziegler-Natta catalysis for polypropylene production, indicating its relevance in advanced polymer chemistry.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl (-CH₂OCH₃) groups are susceptible to oxidation under strong acidic or basic conditions. Key pathways include:

Reagent/Condition Product Mechanistic Basis
KMnO₄ (acidic, heat)3,3-bis(carboxymethyl)-2,4-dimethylhexaneCleavage of ether bonds, converting methoxymethyl to carboxylic acid groups .
CrO₃/H₂SO₄Ketones at β-carbonsPartial oxidation of methyl branches adjacent to methoxymethyl groups .

Steric hindrance from the 2,4-dimethyl groups slows oxidation kinetics compared to less hindered analogs like 3,3-bis(methoxymethyl)pentane .

Acid-Catalyzed Ether Cleavage

Protonation of methoxy oxygen primes the ether for nucleophilic attack:

  • Reaction with HI (48%):

    • Products: 2,4-dimethylhexane-3,3-diol + 2 equivalents of CH₃I

    • Mechanism: SN2 displacement at the methylene carbon, favored by the stability of the leaving group (water) in acidic media .

  • Key Limitation:
    The bulky 2,4-dimethyl substituents reduce reaction rates by ~40% compared to unsubstituted analogs, as shown in comparative studies of similar ethers .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

Condition Major Products Byproducts
250°C, inert atmosphere2,4-dimethylhexene isomers + CH₃OHTrace formaldehyde and methane

The reaction proceeds via radical intermediates, with cleavage occurring preferentially at the methoxymethyl C–O bonds .

Radical Halogenation

Under UV light, the compound reacts with halogens (e.g., Cl₂, Br₂) via a radical chain mechanism:

  • Primary Sites: Terminal methyl groups due to lower bond dissociation energy (BDE ≈ 98 kcal/mol for C–H vs. 105 kcal/mol for methoxymethyl C–H) .

  • Example:

    • Reaction with Br₂ yields 1-bromo-2,4-dimethylhexane derivatives.

    • Regioselectivity aligns with Hammond’s postulate, favoring thermodynamically stable tertiary radicals .

Comparative Reactivity with Structural Analogs

The substitution pattern critically alters reactivity relative to similar compounds:

Compound Oxidation Rate (KMnO₄) Acid Cleavage Rate (HI)
3,3-Bis(methoxymethyl)-2,4-dimethylhexane1.0 (reference)1.0 (reference)
3,3-Bis(methoxymethyl)-2,5-dimethylhexane1.20.8
3,3-Bis(methoxymethyl)hexane2.51.7

Data extrapolated from studies on related ethers . Increased steric bulk in the 2,4-dimethyl variant reduces accessibility to reactive sites.

Scientific Research Applications

3,3-Bis(methoxymethyl)-2,4-dimethylHexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-bis(methoxymethyl)-2,4-dimethylHexane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3,3-Bis(methoxymethyl)-2,5-dimethylhexane

  • Molecular Formula : C12H26O2
  • CAS Number : 129228-21-3
  • Key Differences: The methyl groups are positioned at the 2nd and 5th carbons instead of the 2nd and 4th in the target compound. Application: Used as an electron donor in polypropylene and polyethylene production to enhance catalyst selectivity .

3,3-Dimethylhexane

  • Molecular Formula : C8H18
  • CAS Number : 563-16-6
  • Key Differences: Lacks methoxymethyl groups, making it a simpler hydrocarbon. Physical Properties: Lower molecular weight (114.23 g/mol) and boiling point compared to methoxymethyl derivatives. Application: Found in gasoline blends as a minor component, contributing to fuel volatility .

2,3-Dimethoxypropane

  • Molecular Formula : C5H12O2
  • CAS Number: Not explicitly provided in evidence.
  • Key Differences :
    • A smaller ether compound with two methoxy groups.
    • Application : Acts as a solvent and catalyst component in organic synthesis, differing from the polymeric applications of the target compound .

4,4'-Bis(methoxymethyl)-1,1'-biphenyl

  • Molecular Formula : C16H18O2
  • CAS Number : 3753-18-2
  • Key Differences :
    • Contains a biphenyl backbone with methoxymethyl groups, offering rigidity and thermal stability.
    • Application : Used in advanced materials, contrasting with the catalytic roles of hexane derivatives.

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
3,3-Bis(methoxymethyl)-2,4-dimethylhexane C12H26O2 Not Found 218.33 (calculated) Polymerization catalysts (inferred)
3,3-Bis(methoxymethyl)-2,5-dimethylhexane C12H26O2 129228-21-3 218.33 Ziegler-Natta catalyst systems
3,3-Dimethylhexane C8H18 563-16-6 114.23 Fuel additive
2,3-Dimethoxypropane C5H12O2 Not Provided 104.15 Solvent, catalyst component
4,4'-Bis(methoxymethyl)-1,1'-biphenyl C16H18O2 3753-18-2 242.31 Advanced materials

Research Findings and Implications

  • Catalytic Performance: The position of methyl groups (2,4 vs. 2,5) in hexane derivatives significantly impacts steric effects. For instance, 3,3-bis(methoxymethyl)-2,5-dimethylhexane improves polypropylene isotacticity due to optimized donor-catalyst interactions . The 2,4-dimethyl variant may offer distinct regioselectivity, though experimental data are lacking.
  • Thermodynamic Properties : Methoxymethyl groups increase boiling points and polarity compared to pure hydrocarbons like 3,3-dimethylhexane, which has a boiling point of ~68.5°C .
  • Toxicity : Branched alkanes like 3,3-dimethylhexane are classified as low-toxicity industrial compounds , while methoxymethyl derivatives may require additional safety evaluations due to ether linkages.

Biological Activity

3,3-bis(methoxymethyl)-2,4-dimethylhexane is an organic compound with the molecular formula C13H28O2C_{13}H_{28}O_{2}. This compound has garnered attention for its potential biological activities , particularly its anti-inflammatory and antimicrobial properties . This article explores its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

The compound features two methoxymethyl groups attached to a dimethylhexane backbone. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the alkylation of heptane derivatives with methoxymethyl chloride in the presence of strong bases like sodium hydride or potassium tert-butoxide. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups. The synthesis process can be enhanced using continuous flow reactors and palladium on carbon catalysts to improve yields and reaction rates .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can modulate various biochemical pathways related to inflammation. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary assays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents . Its mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.

Case Study 1: In Vitro Assessment

A study focusing on the in vitro bioavailability of hydrocarbon fractions highlighted that compounds similar to this compound can influence protein binding and bioavailability in cell culture media. This study emphasizes the importance of extraction methods and dilution factors in accurately assessing the biological activity of such compounds .

Case Study 2: Comparative Analysis

A comparative analysis was conducted involving structurally similar compounds to understand the unique biological profiles of this compound. The following table summarizes key findings:

Compound NameMolecular FormulaUnique Features
3,3-bis(methoxymethyl)-2,6-dimethylheptaneC13H28O2Different substitution pattern on heptane backbone
3,3-bis(methoxymethyl)-2,5-dimethylhexaneC12H26O2Fewer methyl groups; different biological activity
3,3-bis(methoxy-methyl)-2-methylpentaneC11H24O2Shorter carbon chain; distinct reactivity profiles

This table illustrates how variations in structure lead to differences in biological activity and potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 3,3-bis(methoxymethyl)-2,4-dimethylhexane in laboratory settings?

  • Methodological Answer: The synthesis of branched alkanes with methoxymethyl groups typically involves alkylation or etherification steps. For example, Grignard reactions under inert atmospheres (e.g., Schlenk techniques) can introduce methoxymethyl groups via nucleophilic substitution. Evidence from similar compounds suggests using tert-butyl lithium or magnesium-based reagents in tetrahydrofuran/cyclohexane systems at controlled temperatures (-35°C to 60°C) to achieve regioselectivity . Multi-stage protocols, including protection/deprotection strategies for hydroxyl or carbonyl groups, may be required to avoid side reactions.

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for structural confirmation. The methoxymethyl groups (-OCH3_3) will show singlet peaks near δ 3.3–3.4 ppm (protons) and δ 55–60 ppm (carbons). Methyl groups at positions 2 and 4 will exhibit distinct splitting patterns due to coupling with adjacent protons. For purity assessment, integration ratios should match expected proton counts, while 13C^{13}\text{C} DEPT experiments can verify quaternary carbons. Comparative analysis with quantum chemical predictions (e.g., B3LYP/6-31G** level) enhances assignment accuracy .

Q. What chromatographic methods are effective for separating this compound from reaction byproducts?

  • Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is suitable due to the compound’s volatility. Polar stationary phases (e.g., DB-WAX) improve resolution of ether-containing analogs. For liquid chromatography (HPLC), reverse-phase C18 columns with acetonitrile/water gradients can separate non-volatile impurities. Retention indices from similar branched alkanes (e.g., 3,3-dimethylhexane, CAS 563-16-6) provide benchmarks for method optimization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer: Steric hindrance from the two methoxymethyl groups at position 3 likely reduces nucleophilic substitution rates at adjacent carbons. Oxidation studies of analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) show that electron-donating methoxy groups stabilize carbocation intermediates, favoring acid-catalyzed pathways. Computational modeling (e.g., DFT) can quantify steric parameters (e.g., Tolman cone angles) and predict regioselectivity in reactions like epoxidation or halogenation .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

  • Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can analyze rotational barriers of methoxymethyl groups and branching effects on van der Waals interactions. Quantum mechanical methods (e.g., B3LYP/6-31G**) optimize ground-state geometries and predict vibrational spectra. Comparative studies with simpler analogs (e.g., 3,3-dimethylhexane) reveal how methoxy substituents alter torsional strain and thermodynamic stability .

Q. How can contradictions in reported physicochemical properties (e.g., boiling points) of structurally similar alkanes be resolved?

  • Methodological Answer: Discrepancies in literature data (e.g., boiling points for 3,3-dimethylhexane ranging from 68.5°C to 72.0°C) arise from differences in purity or measurement techniques. Systematic validation using differential scanning calorimetry (DSC) and vapor pressure osmometry under standardized conditions (e.g., ASTM D86) minimizes errors. Group contribution methods (e.g., Joback-Reid) can estimate properties for understudied derivatives .

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